N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide
Description
Nomenclature and Classification
N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide belongs to the chemical class of acetamide derivatives and is specifically categorized as an organofluorine compound due to the presence of the trifluoromethyl group. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the International Union of Pure and Applied Chemistry name being this compound. Alternative nomenclature systems recognize this compound under various designation schemes, though the primary systematic name remains the most widely accepted in scientific literature.
The compound is classified within several chemical categories based on its structural features. As an acetamide derivative, it contains the characteristic acetyl group bonded to a nitrogen atom, which forms the fundamental amide linkage. The presence of the phenoxy group classifies it among phenoxy-substituted compounds, while the trifluoromethyl substituent places it within the broader category of fluorinated organic molecules. This multi-faceted classification reflects the compound's complex structure and diverse chemical properties.
From a functional group perspective, the molecule contains multiple reactive sites that contribute to its chemical behavior. The acetamide moiety provides potential for hydrogen bonding and nucleophilic interactions, while the aromatic ring systems offer sites for electrophilic aromatic substitution reactions. The trifluoromethyl group introduces significant electron-withdrawing effects that influence the overall electronic distribution within the molecule.
The compound's classification extends to its synthetic utility, where it serves as an important intermediate in organic synthesis pathways. Its structural features make it particularly valuable in pharmaceutical chemistry and materials science applications, where the combination of aromatic systems with fluorinated substituents provides unique property profiles.
Historical Development and Discovery
The development of this compound emerged from broader research into fluorinated organic compounds and acetamide derivatives. While specific historical details regarding the initial synthesis and discovery of this particular compound are limited in available literature, its development can be understood within the context of organofluorine chemistry advancement. The incorporation of trifluoromethyl groups into organic molecules became increasingly important during the mid-to-late twentieth century as researchers recognized the unique properties these groups impart to organic compounds.
The synthetic methodology for preparing compounds of this structural type has evolved significantly over time. Early approaches to synthesizing phenoxy-substituted acetamides involved relatively straightforward acylation reactions, but the introduction of trifluoromethyl groups required more sophisticated synthetic strategies. The development of reliable methods for incorporating fluorinated substituents into aromatic systems represented a significant advancement in synthetic organic chemistry.
Research into this compound and related structures has been driven by their potential applications in various fields, including pharmaceutical research and agrochemical development. The unique combination of structural features present in this compound makes it particularly interesting for structure-activity relationship studies, where researchers investigate how specific molecular modifications affect biological or chemical properties.
The compound's emergence in chemical databases and commercial availability reflects its growing importance in research applications. Modern synthetic approaches have made the compound more accessible to researchers, facilitating its use in various scientific investigations and potential commercial applications.
Structural Identification (Chemical Abstracts Service: 1858255-86-3)
Additional structural identifiers include the Molecular Design Limited number MFCD28954654, which provides another standardized reference for the compound in chemical databases. These multiple identification systems ensure comprehensive coverage across different database platforms and research applications.
Physical Constants and Molecular Properties
The molecular formula of this compound is C₁₅H₁₂F₃NO₂, indicating the presence of fifteen carbon atoms, twelve hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms. This composition reflects the complex structure incorporating multiple functional groups and aromatic ring systems.
The molecular weight of the compound is precisely determined to be 295.26 grams per mole, though some sources report slight variations such as 295.256 grams per mole due to different calculation methods or rounding conventions. This molecular weight places the compound in the mid-range for organic molecules, making it suitable for various analytical techniques and applications.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂F₃NO₂ | |
| Molecular Weight | 295.26 g/mol | |
| Chemical Abstracts Service Number | 1858255-86-3 | |
| Molecular Design Limited Number | MFCD28954654 |
Computational chemistry calculations provide additional insights into the molecule's properties. The topological polar surface area is calculated to be 38.33 square angstroms, indicating moderate polarity that influences the compound's solubility and biological activity potential. The calculated logarithm of the partition coefficient (LogP) value of 4.4561 suggests relatively high lipophilicity, which affects the compound's behavior in biological systems and solvent selection for synthetic procedures.
The molecule contains two hydrogen bond acceptor sites and one hydrogen bond donor site, which influences its intermolecular interactions and potential for forming crystal structures or participating in biological binding events. The presence of three rotatable bonds provides some conformational flexibility while maintaining overall structural rigidity due to the aromatic ring systems.
Table 2: Computational Molecular Descriptors
| Descriptor | Value | Source |
|---|---|---|
| Topological Polar Surface Area | 38.33 Ų | |
| LogP (Calculated) | 4.4561 | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 3 |
The compound's physical state under standard conditions and specific melting or boiling points are not extensively documented in the available literature, though storage recommendations suggest it remains stable at room temperature when properly stored. Commercial suppliers typically recommend storage under controlled conditions to maintain compound integrity and purity levels.
Properties
IUPAC Name |
N-[4-phenoxy-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-10(20)19-14-8-7-12(9-13(14)15(16,17)18)21-11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCRQGPJYPYXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226014 | |
| Record name | Acetamide, N-[4-phenoxy-2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858255-86-3 | |
| Record name | Acetamide, N-[4-phenoxy-2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[4-phenoxy-2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation of Phenolic Precursors
One of the most straightforward approaches involves the acylation of a phenolic compound containing the phenoxy and trifluoromethyl substituents. The typical procedure includes:
- Starting materials : Phenol derivatives with appropriate substituents (e.g., 4-phenoxy-2-(trifluoromethyl)phenol).
- Reaction conditions : The phenol is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
- Procedure :
- Dissolve the phenolic precursor in an inert solvent (e.g., dichloromethane or pyridine).
- Add acetic anhydride or acetyl chloride dropwise under cooling (0–5°C).
- Stir the mixture at room temperature for several hours.
- Quench the reaction with water, extract, and purify via recrystallization or chromatography.
This method is analogous to the acylation procedures described for other acetamide derivatives, where phenolic hydroxyl groups are converted into acetyl groups, which are then transformed into amides through subsequent steps.
Nucleophilic Substitution on Activated Aromatic Rings
Another method involves nucleophilic substitution on activated aromatic rings bearing leaving groups such as halogens:
- Starting materials : 2-(Chloromethyl)- or 2-bromomethyl-phenyl derivatives substituted with phenoxy and trifluoromethyl groups.
- Reaction conditions :
- Use of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol or phenolate.
- Heating in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Procedure :
- React the halogenated aromatic compound with an amine or acetamide precursor.
- The nucleophile displaces the halogen, forming the desired acetamide linkage.
This approach aligns with the synthesis of similar compounds where halogenated aromatic intermediates are reacted with amines or amides under reflux conditions.
Multi-step Synthesis via Intermediate Formation
Research indicates that complex derivatives can be synthesized through multi-step sequences involving intermediate formation:
- Step 1 : Synthesis of phenolic intermediates with trifluoromethyl groups, often via electrophilic aromatic substitution or nucleophilic aromatic substitution.
Step 2 : Conversion of phenols to phenoxy derivatives through Williamson ether synthesis:
Phenol + Alkyl halide → Phenoxy derivative (using K2CO3 or NaH in acetone)Step 3 : Acylation of phenoxy derivatives with acetic anhydride or acetyl chloride to form phenoxyacetamides.
- Step 4 : Final amide formation via amidation of the acylated phenoxy compound with ammonia or primary amines under reflux.
This sequence is supported by the synthesis pathways described for related acetamide derivatives, emphasizing the importance of protecting groups, selective substitution, and purification steps.
Specific Research-Backed Synthesis Pathway
A detailed example from recent literature involves the synthesis of acetamide derivatives with phenoxy and trifluoromethyl groups:
- Initial step : Preparation of 4-phenoxy-2-(trifluoromethyl)phenol via nucleophilic aromatic substitution.
- Subsequent step : Acylation with acetic anhydride in pyridine to produce the phenoxyacetamide intermediate.
- Final step : Conversion to the target compound through amidation with ammonia or suitable amines, often under reflux conditions.
This method aligns with the procedures outlined in the synthesis of related compounds, emphasizing the importance of controlling reaction conditions such as temperature, solvent choice, and reagent stoichiometry.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Purification | Remarks |
|---|---|---|---|---|---|
| Direct Acylation | 4-Phenoxy-2-(trifluoromethyl)phenol | Acetic anhydride or acetyl chloride | 0–5°C, room temp, 2–4 hours | Recrystallization or chromatography | Simple, efficient for phenolic derivatives |
| Nucleophilic Substitution | Halogenated phenyl derivatives | K2CO3 or NaH, DMF or acetonitrile | Reflux, 12–24 hours | Chromatography | Suitable for halogenated intermediates |
| Multi-step Synthesis | Phenolic intermediates | Various, including phenol, acyl chlorides | Controlled temperature, inert atmosphere | Recrystallization | Allows for complex substitutions and functionalization |
| Literature-Reported Pathways | Phenol derivatives + acylating agents | Pyridine, ammonia | Room temp to reflux | Purification by chromatography | Validated in recent research articles |
Chemical Reactions Analysis
Types of Reactions
N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield phenol derivatives, while reduction of a nitro group can produce amines .
Scientific Research Applications
Antimicrobial Activity
One of the primary areas of research for N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide is its antimicrobial properties. Preliminary studies indicate that this compound may exhibit significant antibacterial activity, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest potential effectiveness as a lead compound for developing new antimicrobial agents.
Case Study:
A study evaluated the compound's efficacy against various bacterial strains, revealing promising results that warrant further investigation into its mechanism of action and potential as an anti-TB agent.
Anti-inflammatory Properties
Research indicates that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. This suggests its potential use as an anti-inflammatory agent. Understanding its interactions with biological targets is crucial for elucidating its mechanism of action.
Agrochemical Applications
The compound also shows promise in agricultural applications, particularly in combating phytopathogenic fungi. Its structural similarities to other effective fungicides indicate potential efficacy in controlling crop diseases.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide | Contains a nitro group instead of a phenoxy group | Known for strong oxidative properties |
| N-[4-(Trifluoromethyl)phenyl]acetamide | Lacks the phenoxy substituent | Simpler structure, primarily studied for stability |
| 2-(3,5-Dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide | Contains dimethyl groups on the phenolic ring | Enhanced lipophilicity and potential bioactivity |
Case Study:
Research has demonstrated that derivatives of this compound exhibit significant fungicidal activities against various pathogens affecting crops. The effectiveness of these compounds in field trials supports their potential as viable agricultural agents .
Synthesis and Development
The synthesis of this compound typically involves multiple steps, utilizing specific reagents and conditions to achieve the desired product. The ability to modify its structure through synthetic chemistry allows for the exploration of derivatives with enhanced bioactivity or altered pharmacokinetic properties .
Mechanism of Action
The mechanism of action of N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenoxy group can form hydrogen bonds with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Table 1: Substituent Position and Key Properties
Key Observations :
- Halogen vs. Phenoxy: Replacement of the 4-phenoxy group with halogens (I, Cl) increases molecular weight and alters hydrophobicity, as seen in and .
Key Observations :
- The addition of heterocyclic cores (e.g., piperazine, thiazolotriazole) enhances target specificity and potency. For example, piperazine derivatives in show anticonvulsant activity, while thiazolotriazole derivatives () exhibit anti-infective properties .
- The target compound’s simpler structure may offer synthetic advantages but lacks the diversified biological profiles of complex analogues.
Biological Activity
N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-phenoxy-2-trifluoromethylphenylamine with acetic anhydride or acetyl chloride to form the acetamide derivative. The structural characterization is usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity Overview
This compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- The compound has shown promising antibacterial properties against several bacterial strains. For instance, derivatives containing similar structures have been evaluated for their effectiveness against Xanthomonas oryzae and Xanthomonas axonopodis, with EC50 values indicating significant antibacterial activity .
- The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the phenoxy and trifluoromethyl groups can enhance antibacterial potency.
-
Anti-inflammatory Effects :
- Compounds with a similar scaffold have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests potential applications in treating inflammatory diseases.
- Anticancer Potential :
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of the trifluoromethyl group significantly influences the biological activity of this compound. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity due to its electron-withdrawing nature, which can stabilize certain interactions within biological targets .
- Phenoxy Substituent : Variations in the phenoxy moiety can lead to changes in potency, suggesting that specific substitutions may optimize activity against targeted pathogens or cancer cells .
Case Studies and Experimental Findings
Several studies provide insights into the biological efficacy of this compound:
Q & A
Q. What are the typical synthetic routes for preparing N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide?
The synthesis involves multi-step reactions:
- Substitution : Reacting a fluorinated nitrobenzene derivative (e.g., 4-fluoro-2-trifluoromethylnitrobenzene) with phenoxide under alkaline conditions to introduce the phenoxy group .
- Reduction : Reducing the nitro group to an amine using iron powder under acidic conditions .
- Condensation : Reacting the aniline intermediate with acetylating agents (e.g., acetyl chloride or acetic anhydride) in the presence of a condensing agent (e.g., DCC) to form the acetamide . Key considerations include controlling reaction temperature and stoichiometry to minimize by-products.
Q. Which spectroscopic methods are essential for characterizing this compound?
- 1H/13C NMR : Confirm the structure by identifying chemical shifts for the trifluoromethyl group (~δ 120-125 ppm in 13C NMR), phenoxy aromatic protons (δ 6.8-7.5 ppm), and acetamide NH (δ ~8-10 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) to confirm the molecular ion peak (C₁₅H₁₂F₃NO₂, expected m/z ~295) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., intramolecular C–H···O) for structural elucidation .
Q. What purification techniques are effective post-synthesis?
- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate unreacted intermediates .
- Recrystallization : Employ solvents like methanol or ethanol to improve purity, especially for crystalline derivatives .
Advanced Research Questions
Q. How can low yields in the condensation step be addressed?
- Catalyst Optimization : Replace traditional condensing agents (e.g., DCC) with DMAP or HOBt to enhance reaction efficiency .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state and improve nucleophilic attack by the amine .
- Temperature Control : Conduct reactions under reflux to accelerate kinetics while avoiding decomposition .
Q. How to resolve contradictions in NMR data due to impurities?
- HPLC Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to isolate the target compound from by-products .
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals and assign protons/carbons unambiguously, particularly for aromatic regions .
Q. What role does the trifluoromethyl group play in the compound’s reactivity?
- Electron-Withdrawing Effect : The -CF₃ group increases electrophilicity at the acetamide carbonyl, enhancing susceptibility to nucleophilic attack in derivatization reactions .
- Metabolic Stability : The group improves resistance to oxidative degradation in biological studies, making the compound suitable for pharmacokinetic assays .
Q. How to design experiments to study its biological activity?
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays. Monitor IC₅₀ values to establish potency .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified phenoxy or trifluoromethyl groups to identify critical pharmacophores .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
